

# In-Depth Technical Guide to the Discovery of DS39201083 Sulfate

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Compound of Interest				
Compound Name:	DS39201083 sulfate			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of **DS39201083 sulfate**, a novel analgesic agent. The document details the compound's origins, its demonstrated analgesic efficacy in established pain models, and its notable lack of mu-opioid receptor agonism. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key experimental workflows and the proposed signaling pathway of its parent compound are visualized through diagrams.

#### Introduction

**DS39201083 sulfate** is a novel synthetic compound derived from conolidine, a naturally occurring indole alkaloid.[1] Identified as 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt, this molecule possesses a unique bicyclic structure.[1][2] Preclinical studies have demonstrated its potential as a potent analgesic with a distinct mechanism of action that differentiates it from traditional opioid analgesics.[1]

### **Analgesic Efficacy**

The analgesic properties of **DS39201083 sulfate** were evaluated in two standard murine models of pain: the acetic acid-induced writhing test and the formalin test.

### **Acetic Acid-Induced Writhing Test**



This model assesses a compound's ability to inhibit visceral pain. The administration of **DS39201083 sulfate** resulted in a dose-dependent reduction in the number of writhes, indicating significant analysesic activity.

Table 1: Effect of DS39201083 Sulfate on Acetic Acid-Induced Writhing in ddY Mice

Treatment Group	Dose (mg/kg, s.c.)	Number of Writhes (Mean ± SEM)	% Inhibition
Vehicle (Control)	-	45.2 ± 2.5	-
DS39201083 sulfate	3	22.1 ± 3.1	51.1
DS39201083 sulfate	10	10.5 ± 2.8	76.8
Indomethacin	10	8.9 ± 1.7**	80.3

Data extracted from Arita, T., et al. (2019). Bioorg Med Chem Lett. \*\*p < 0.01 vs. Vehicle group.

#### **Formalin Test**

The formalin test distinguishes between two phases of pain: an early, neurogenic phase and a late, inflammatory phase. **DS39201083 sulfate** demonstrated efficacy in both phases, suggesting a broad-spectrum analgesic profile.

Table 2: Effect of DS39201083 Sulfate on Paw Licking Time in the Formalin Test in ddY Mice



Treatment Group	Dose (mg/kg, s.c.)	Licking Time (s, Mean ± SEM) - Early Phase (0-10 min)	% Inhibition - Early Phase	Licking Time (s, Mean ± SEM) - Late Phase (10- 45 min)	% Inhibition - Late Phase
Vehicle (Control)	-	65.4 ± 5.1	-	185.2 ± 15.3	-
DS39201083 sulfate	10	38.2 ± 4.5	41.6	89.7 ± 12.1	51.6
DS39201083 sulfate	30	25.1 ± 3.9	61.6	55.3 ± 9.8	70.1
Indomethacin	10	60.1 ± 6.2	8.1	95.4 ± 10.4**	48.5

Data extracted from Arita, T., et al. (2019). Bioorg Med Chem Lett. \*\*p < 0.01 vs. Vehicle group.

### Mechanism of Action: Lack of Mu-Opioid Receptor Agonism

A key characteristic of **DS39201083 sulfate** is its non-opioid mechanism of action. In vitro studies have confirmed that it does not exhibit agonist activity at the mu-opioid receptor, a primary target for traditional opioid analgesics.[1]

Table 3: Mu-Opioid Receptor Agonist Activity of DS39201083 Sulfate

Compound	Concentration (µM)	[35S]GTPyS Binding (% of DAMGO stimulation)
DAMGO (agonist control)	1	100
DS39201083 sulfate	10	< 10

Data extracted from Arita, T., et al. (2019). Bioorg Med Chem Lett.



The parent compound, conolidine, has been shown to interact with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[3][4][5] ACKR3 functions as a scavenger receptor for endogenous opioid peptides.[4][5][6] By binding to ACKR3, conolidine may inhibit the scavenging of these peptides, thereby increasing their availability to bind to classical opioid receptors and produce analgesia.[4][5][6][7]

# **Experimental Protocols Acetic Acid-Induced Writhing Test**

- Animals: Male ddY mice.
- Procedure:
  - Animals were fasted overnight prior to the experiment.
  - DS39201083 sulfate, indomethacin, or vehicle was administered subcutaneously (s.c.).
  - Thirty minutes after treatment, 0.6% acetic acid solution was injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
  - Immediately after the acetic acid injection, mice were placed in individual observation cages.
  - The total number of writhes (abdominal constrictions and stretching of the hind limbs) was counted for a period of 20 minutes.
- Statistical Analysis: Data were analyzed using a one-way analysis of variance (ANOVA)
   followed by Dunnett's test for multiple comparisons.

#### **Formalin Test**

- Animals: Male ddY mice.
- Procedure:
  - Mice were placed in the observation cages for a 30-minute acclimatization period.
  - DS39201083 sulfate, indomethacin, or vehicle was administered subcutaneously (s.c.).



- $\circ$  Thirty minutes after treatment, 20  $\mu$ L of 2% formalin solution was injected subcutaneously into the plantar surface of the right hind paw.
- The cumulative time spent licking the injected paw was recorded during the early phase (0-10 minutes post-injection) and the late phase (10-45 minutes post-injection).
- Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's test.

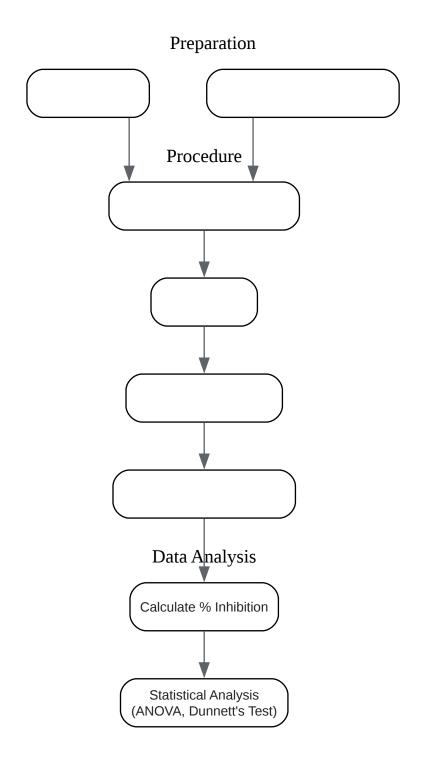
## Mu-Opioid Receptor Binding Assay ([35]GTPyS Binding)

- Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor were used.
- Procedure:
  - Cell membranes were incubated with GDP, [35S]GTPyS, and the test compound
     (DS39201083 sulfate) or a reference agonist (DAMGO) in assay buffer.
  - The reaction was incubated at 30°C for 60 minutes.
  - The reaction was terminated by rapid filtration through glass fiber filters.
  - The radioactivity retained on the filters was quantified by liquid scintillation counting.
- Data Analysis: Results are expressed as a percentage of the stimulation observed with the saturating concentration of the reference agonist DAMGO.

#### **Visualizations**

### Experimental Workflow: Acetic Acid-Induced Writhing Test



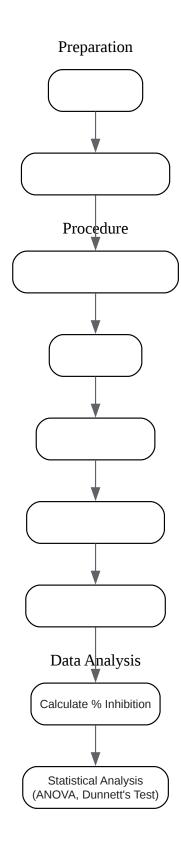


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Caption: Workflow for the Acetic Acid-Induced Writhing Test.

### **Experimental Workflow: Formalin Test**



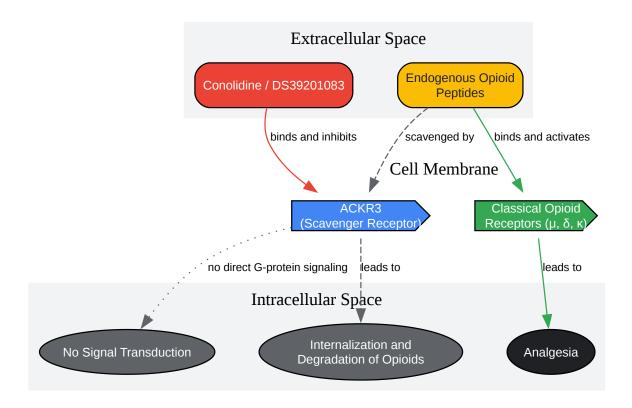


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Caption: Workflow for the Formalin Test.



## Proposed Signaling Pathway of Conolidine (Parent Compound)



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Caption: Proposed Mechanism of Action via ACKR3 Inhibition.

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